6-Butylphenanthridine
Description
6-Butylphenanthridine is a phenanthridine derivative featuring a butyl substituent at the 6-position of the tricyclic aromatic system (phenanthridine: C₁₃H₉N). It is synthesized via a photoredox reaction using lithium carbonate (Li₂CO₃) under violet light, achieving an 89% yield. The compound is isolated as a colorless oil, with structural confirmation provided by ¹H NMR spectroscopy (δ 8.64–1.01 ppm, confirming the butyl chain and aromatic protons) .
Properties
Molecular Formula |
C17H17N |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
6-butylphenanthridine |
InChI |
InChI=1S/C17H17N/c1-2-3-11-16-14-9-5-4-8-13(14)15-10-6-7-12-17(15)18-16/h4-10,12H,2-3,11H2,1H3 |
InChI Key |
DWJYQYBONMHWLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural, synthetic, and physical properties of 6-Butylphenanthridine and related compounds:
| Compound Name | Molecular Formula | Substituent | Synthesis Method | Yield/Notes | Physical Properties |
|---|---|---|---|---|---|
| This compound | C₁₇H₁₇N | Butyl (C₄H₉) | Photoredox reaction with Li₂CO₃ | 89% yield | Colorless oil |
| 6-Phenylphenanthridine | C₁₉H₁₃N | Phenyl (C₆H₅) | Palladium-catalyzed coupling* | Not reported | Solid (exact state unknown) |
| Phenanthridine-6-aldehyde | C₁₃H₈NO | Aldehyde (CHO) | Aldehyde-specific synthesis | Not reported | Reactive intermediate |
| 5,6-Dihydrophenanthridine | C₁₃H₁₁N | Dihydro (reduced ring) | Hydrogenation or direct synthesis | Not reported | Hydrochloride salt form |
| 6-(Propan-2-yl)phenanthridine | C₁₆H₁₅N | Isopropyl (C₃H₇) | Undisclosed | R&D use only | Insufficient data |
*Synthesis inferred from analogous palladium-mediated aryl-aryl coupling methods .
Substituent Effects on Physicochemical Properties
Alkyl Substituents (Butyl, Isopropyl)
- Stability : Alkyl groups are electron-donating via induction, stabilizing the aromatic system against electrophilic attack.
Aryl Substituents (Phenyl)
- Conjugation : The phenyl group in 6-Phenylphenanthridine extends π-conjugation, which may alter UV-Vis absorption spectra and fluorescence properties.
- Steric Effects : Bulky phenyl groups could hinder intermolecular interactions or binding to biological targets compared to linear alkyl chains .
Reactive Groups (Aldehyde)
- Reactivity : Phenanthridine-6-aldehyde’s aldehyde group enables nucleophilic additions or condensations, making it a versatile synthetic intermediate. However, this reactivity may limit its stability under ambient conditions .
Structural Modifications (Dihydro)
Toxicity and Ecological Data
- 6-(Propan-2-yl)phenanthridine: No acute or chronic toxicity data exists; ecological impacts (persistence, bioaccumulation) remain unstudied .
- This compound : Toxicity and environmental fate are unreported, highlighting the need for further characterization.
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